9-Anthraceneacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
9-Anthraceneacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Properties, and Potential Applications of 9-Anthraceneacetonitrile.
Introduction
9-Anthraceneacetonitrile, a fluorescent derivative of anthracene, is a molecule of significant interest in the fields of chemical synthesis, materials science, and pharmacology. Its rigid, aromatic structure imparts unique photophysical properties, making it a valuable scaffold for the development of fluorescent probes and materials. Furthermore, its chemical functionality allows for its use as a key intermediate in the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 9-Anthraceneacetonitrile, with a particular focus on its relevance to researchers and professionals in drug development.
Synthesis of 9-Anthraceneacetonitrile
The synthesis of 9-Anthraceneacetonitrile is typically achieved through a two-step process starting from readily available anthracene. The first step involves the chloromethylation of anthracene to produce 9-(chloromethyl)anthracene, which is then converted to 9-Anthraceneacetonitrile via a nucleophilic substitution reaction with a cyanide salt.
Experimental Protocols
Step 1: Synthesis of 9-(Chloromethyl)anthracene
This procedure is adapted from established methods for the chloromethylation of aromatic compounds.
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Materials:
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Anthracene
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Paraformaldehyde
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Dioxane
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Concentrated Hydrochloric Acid
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Procedure:
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In a well-ventilated fume hood, a saturated solution of dioxane and concentrated hydrochloric acid is prepared.
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Anthracene and paraformaldehyde are added to the reaction vessel containing the dioxane-hydrochloric acid solution.
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The mixture is stirred and heated to a gentle reflux.
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The reaction is monitored for its completion (typically several hours).
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After the reaction is complete, the mixture is cooled, and the crude product is collected by filtration.
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The crude product is washed, dried, and can be further purified by recrystallization to yield 9-(chloromethyl)anthracene.
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Step 2: Synthesis of 9-Anthraceneacetonitrile
This protocol describes the nucleophilic substitution of the chlorine atom in 9-(chloromethyl)anthracene with a cyanide group.
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Materials:
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9-(Chloromethyl)anthracene
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Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
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Acetonitrile (ACN) or another suitable polar aprotic solvent
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Procedure:
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9-(Chloromethyl)anthracene is dissolved in acetonitrile in a round-bottom flask equipped with a reflux condenser.
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Potassium cyanide is added to the solution.
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The reaction mixture is heated to reflux and stirred for a specified period (e.g., 2 hours)[1].
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The inorganic salts are removed by filtration.
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The solvent is removed from the filtrate under reduced pressure.
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The resulting crude 9-Anthraceneacetonitrile is purified, typically by column chromatography or recrystallization, to yield the final product. A reported yield for this reaction is 93%[1].
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Physicochemical and Spectral Properties
9-Anthraceneacetonitrile is a solid at room temperature with characteristic spectral properties stemming from its anthracene core. A summary of its known and predicted properties is presented in the tables below.
General and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(anthracen-9-yl)acetonitrile | [2] |
| Molecular Formula | C₁₆H₁₁N | [2] |
| Molecular Weight | 217.26 g/mol | [2] |
| CAS Number | 2961-76-4 | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported. Related compound 9-Anthracenecarbonitrile has a melting point of 170-172 °C.[3] | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, acetone, and THF. | |
| XLogP3 | 4.4 | [2] |
Spectral Data
| Spectroscopic Technique | Key Features | Reference |
| ¹³C NMR | Spectral data available on PubChem. | [2] |
| GC-MS | Spectral data available on PubChem. | [2] |
| IR Spectroscopy | Expected to show a characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹. | |
| UV-Vis Spectroscopy | Expected to exhibit absorption maxima characteristic of the anthracene chromophore, typically in the UV region. The UV-Vis spectrum of 9-anthracenylmethyl acrylate shows absorption maxima around 345, 365, and 385 nm.[4] | |
| Fluorescence Spectroscopy | Expected to be highly fluorescent. The excitation and emission maxima are not specifically reported for 9-Anthraceneacetonitrile. For comparison, Anthracene has an excitation peak at 356 nm and an emission peak at 397 nm.[5] | |
| Fluorescence Quantum Yield (Φf) | Not explicitly reported. The quantum yield of anthracene in ethanol is 0.27. The determination of the quantum yield can be performed relative to a standard like anthracene. |
Biological Properties and Drug Development Applications
While the biological activity of 9-Anthraceneacetonitrile itself is not extensively documented, its derivatives have shown promise in the context of drug development, particularly in cancer therapy. The anthracene moiety can serve as a fluorescent tag, and the overall structure can be modified to target specific biological pathways.
Targeting the Polyamine Transport System
Polyamines are small, positively charged molecules that are essential for cell growth and proliferation. Cancer cells often exhibit a dysregulated polyamine metabolism and an upregulated polyamine transport system (PTS) to meet their high demand for these molecules[3]. This makes the PTS an attractive target for the selective delivery of therapeutic agents to cancer cells[1].
Derivatives of 9-Anthraceneacetonitrile, specifically N¹-(anthracen-9-ylmethyl)triamines, have been synthesized and evaluated as molecules that can be recognized and transported by the PTS. The anthracene group in these conjugates serves as a fluorescent reporter, allowing for the visualization of their uptake and intracellular localization.
The logical workflow for utilizing 9-Anthraceneacetonitrile derivatives in this context involves their synthesis, followed by biological evaluation to confirm their interaction with the PTS and their cytotoxic effects on cancer cells.
Conclusion
9-Anthraceneacetonitrile is a versatile molecule with significant potential. Its straightforward synthesis and inherent fluorescence make it an attractive building block for various applications. For researchers in drug development, the ability to derivatize 9-Anthraceneacetonitrile to target specific cellular machinery, such as the polyamine transport system, opens up new avenues for the creation of targeted and traceable therapeutic agents. Further research into the specific biological activities of 9-Anthraceneacetonitrile and the development of a broader library of its derivatives are warranted to fully explore its potential in medicinal chemistry and beyond.
